molecular formula C21H15FeO6 B1173523 Acid yellow 143 CAS No. 12220-78-9

Acid yellow 143

Cat. No.: B1173523
CAS No.: 12220-78-9
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Description

Reactive Yellow 143 (CAS 145808-15-7) is a synthetic dye used in industrial applications, particularly in textile dyeing. It belongs to the reactive dye class, which forms covalent bonds with substrates like cellulose fibers. Key identifiers include:

  • Molecular formula: Not explicitly provided in the evidence.
  • Molecular weight: Not specified.
  • EINECS number: Not listed.

Limited data on its synthesis, safety, or spectral properties are available in the evidence .

Properties

CAS No.

12220-78-9

Molecular Formula

C21H15FeO6

Synonyms

Acid yellow 143

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Eosin (C₈₀H₆Br₄O₅)

  • Application : Eosin is a yellow histological stain used in microscopy (). Unlike Reactive Yellow 143, eosin is an acidic dye with fluorescent properties.
  • Chemical Behavior :
    • Eosin interacts with nucleic acids and proteins, causing artifacts in capillary electrophoresis (CE) by producing a discrete 71-base peak, mimicking clonal DNA signatures .
    • Reactive dyes like Reactive Yellow 143 are designed for covalent bonding, whereas eosin relies on electrostatic interactions.

Dehydroabietyl Chloride

  • Application : A yellow, oily liquid derived from rosin, used in surfactants and polymer synthesis ().
  • Chemical Behavior: Unlike Reactive Yellow 143, dehydroabietyl chloride is a monomer precursor with a terpene backbone. It undergoes esterification and polymerization reactions . Reactive Yellow 143’s functional groups (e.g., reactive anchors like chlorotriazine) are absent in dehydroabietyl chloride.
  • Safety : Dehydroabietyl chloride requires handling in organic solvents, posing flammability risks, whereas reactive dyes are typically water-soluble .

PVA-Iodine Complexes

  • Application : Polyvinyl alcohol (PVA)-iodine complexes exhibit yellow to blue coloration, used in antiseptics and analytical chemistry ().
  • Chemical Behavior :
    • Color formation depends on PVA’s tacticity and residual acetyl groups, unlike Reactive Yellow 143’s fixed chromophore structure .
    • PVA-iodine complexes involve iodine (I₃⁻) binding to PVA helices, while reactive dyes rely on chromophoric azo groups .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Acid Yellow 143, and how can its purity be characterized?

  • Methodological Answer : Synthesis typically involves coupling aromatic amines with diazonium salts under controlled pH and temperature. Purity is validated via high-performance liquid chromatography (HPLC) with UV-Vis detection (λ = 420 nm for this compound). Quantitative analysis of impurities (<0.1%) requires calibration curves using certified reference standards. Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^1H- and 13C^{13}C-NMR) confirms structural integrity by matching spectral peaks (e.g., aromatic protons at δ 7.2–8.1 ppm) to literature data .

Q. Which spectroscopic techniques are essential for confirming the molecular structure of this compound?

  • Methodological Answer : Use a multi-technique approach:

  • FT-IR : Identify functional groups (e.g., sulfonic acid groups at ~1180 cm1^{-1}, azo bonds at ~1600 cm1^{-1}).
  • UV-Vis : Confirm λmax\lambda_{\text{max}} in aqueous solution (e.g., 430–450 nm) and assess solvatochromic effects.
  • Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z 485.2 [M–H]^-) and fragmentation patterns.
    Cross-reference spectral data with synthetic intermediates to rule out side products .

Advanced Research Questions

Q. How should experimental designs be structured to evaluate the photostability of this compound under varying environmental conditions?

  • Methodological Answer : Conduct accelerated degradation studies using xenon arc lamps (simulating sunlight) with controlled temperature (25–50°C), humidity (30–80% RH), and pH (2–12). Monitor degradation kinetics via HPLC-MS to identify photoproducts. Include control experiments with radical scavengers (e.g., NaN3_3) to elucidate oxidative pathways. Statistical tools like ANOVA can isolate significant factors (e.g., pH vs. temperature) .

Q. What statistical approaches resolve contradictions in solubility data for this compound across studies?

  • Methodological Answer : Apply multivariate regression to account for variables like ionic strength, solvent polarity, and temperature. Use bootstrap resampling to assess confidence intervals for conflicting solubility values. Validate methods with peer datasets and replicate experiments under standardized conditions (e.g., IUPAC guidelines). Contradictions may arise from unaccounted co-solvents or metastable polymorphs .

Q. How can computational modeling predict this compound’s interactions with biomolecules or environmental matrices?

  • Methodological Answer : Use density functional theory (DFT) to calculate electron density maps and HOMO-LUMO gaps, revealing reactive sites. Molecular dynamics (MD) simulations model binding affinities with proteins (e.g., serum albumin) or soil organic matter. Validate predictions with experimental data (e.g., fluorescence quenching assays) and sensitivity analyses to assess model robustness .

Q. What methodologies analyze degradation pathways of this compound in aqueous solutions?

  • Methodological Answer : Combine LC-QTOF-MS for non-targeted analysis of degradation byproducts with isotope-labeling (18O^{18}O-H2_2O) to trace hydrolysis mechanisms. Use kinetic isotope effects (KIE) and pH-dependent rate constants to distinguish between nucleophilic vs. electrophilic pathways. Compare results to analogous azo dyes (e.g., Acid Red 88) to identify structure-reactivity trends .

Q. How can researchers integrate experimental and computational data to predict this compound’s behavior in complex matrices?

  • Methodological Answer : Develop QSAR (quantitative structure-activity relationship) models using descriptors like logP, molar refractivity, and charge distribution. Train machine learning algorithms (e.g., random forests) on high-throughput datasets (e.g., adsorption capacities on clays, bioaccumulation factors). Cross-validate predictions with laboratory microcosm studies .

Guidelines for Data Presentation

  • Tables/Figures : Follow journal standards (e.g., Med. Chem. Commun.) for clarity:
    • Use color-coded heatmaps for degradation kinetics.
    • Avoid overcrowding NMR spectra; highlight diagnostic peaks in insets.
    • Label axes with SI units and error bars (±2σ) .
  • Reproducibility : Document synthesis protocols (e.g., solvent ratios, catalyst loads) in supplementary materials. Share raw spectral data in repositories like Zenodo .

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